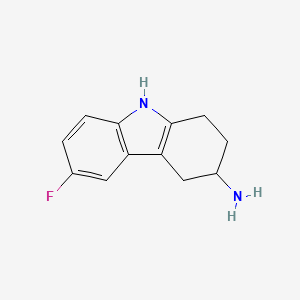
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom in the structure can significantly alter its chemical and biological properties, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine typically involves the fluorination of a tetrahydrocarbazole precursor. One common method is the direct fluorination of 2,3,4,9-tetrahydro-1H-carbazole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of catalytic systems can reduce the amount of fluorinating agent required, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine can undergo various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of this compound derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-one.
Reduction: Various this compound derivatives.
Substitution: A range of substituted carbazole derivatives.
Applications De Recherche Scientifique
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Similar structure but with the amine group at a different position.
1,2,3,4-Tetrahydrocarbazole: Another derivative with different substitution patterns.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ylamine makes it unique compared to its non-fluorinated counterparts. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H13FN2 |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C12H13FN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2 |
Clé InChI |
FLWBNEZLFUQLOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid](/img/structure/B14794142.png)
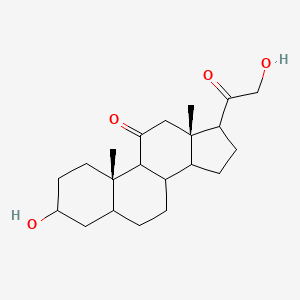
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
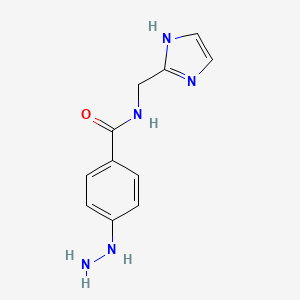
![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)
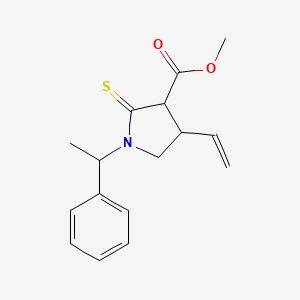


![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)


![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
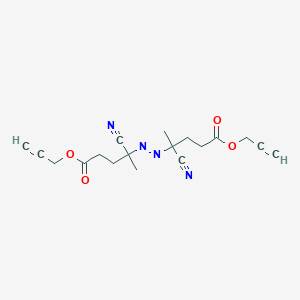
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
